BenchChemオンラインストアへようこそ!

11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9

Mass Spectrometry Quantitative Lipidomics Internal Standard Validation

11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 (CAS 2738376-88-8; Cayman Item No. is a nine-fold deuterated analog of the PGD2 metabolite 11β-13,14-dihydro-15-keto PGF2α.

Molecular Formula C20H34O5
Molecular Weight 363.5 g/mol
Cat. No. B12414592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9
Molecular FormulaC20H34O5
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1/i1D3,2D2,3D2,6D2
InChIKeyVKTIONYPMSCHQI-SCKSEUPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11β-13,14-dihydro-15-keto Prostaglandin F2α-d9: A Pathway-Specific Deuterated Internal Standard for Quantitative Lipid Mediator Analysis


11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 (CAS 2738376-88-8; Cayman Item No. 18787) is a nine-fold deuterated analog of the PGD2 metabolite 11β-13,14-dihydro-15-keto PGF2α . This compound belongs to the prostanoid class of eicosanoid lipid mediators and is formed endogenously via the sequential action of 11-ketoreductase and the 15-hydroxyprostaglandin dehydrogenase (15-PGDH)/Δ13-reductase pathway on prostaglandin D2 [1]. Unlike the more commonly encountered 9α,11α-epimer (13,14-dihydro-15-keto PGF2α, also known as PGFM, which reflects PGF2α turnover), the 11β-configuration of this compound specifically traces PGD2 biosynthesis and metabolism, making it a valuable analyte in studies of mast cell activation, allergic inflammation, and asthma pathophysiology [1][2]. The d9-labeled form is intended exclusively as an internal standard for the quantification of the unlabeled 11β-13,14-dihydro-15-keto PGF2α by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Why Generic Deuterated Prostaglandin F2α Metabolite Standards Cannot Substitute for 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9


Procurement decisions for deuterated prostaglandin metabolite internal standards cannot rely on simple analog substitution because two orthogonal specificity requirements must be simultaneously satisfied: (i) epimer identity at the C-11 position and (ii) sufficient mass shift to avoid isotopic cross-talk with the endogenous analyte. The widely available 13,14-dihydro-15-keto PGF2α-d4 (PGFM-d4, Cayman Item No. 10007793) carries the 9α,11α configuration and thus co-elutes with the PGF2α-derived metabolite, not the PGD2-derived 11β-epimer . Mass spectrometric methods that target the 11β-13,14-dihydro-15-keto PGF2α analyte explicitly list this compound as a discrete entity (e.g., Compound No. 46 in the Shimadzu 158-lipid mediator panel) alongside the 9α,11α epimer (Compound No. 49), confirming that chromatographic and analytical differentiation is required [1]. Furthermore, the 11β-13,14-dihydro-15-keto PGF2α-d4 variant (Cayman Item No. 16212), while epimer-correct, carries only four deuterium atoms (d4), providing a mass shift of 4 Da compared to 9 Da for the d9 compound—a difference that can materially affect signal-to-noise ratios and lower limits of quantification in complex biological matrices .

Quantitative Differentiation Evidence: 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 vs. Closest Deuterated Analog Alternatives


Deuterium Incorporation: 9 Atoms (d9) vs. 4 Atoms (d4) Provides Superior Mass Shift for Isotopic Separation in Complex Matrices

The d9 compound incorporates nine deuterium atoms at the terminal ω-chain positions (17, 17′, 18, 18′, 19, 19′, 20, 20, 20), yielding a molecular formula of C20H25D9O5 and a formula weight of 363.54 g/mol, compared to 354.5 g/mol for the unlabeled analyte . The closest alternative that shares the correct 11β-epimer configuration, 11β-13,14-dihydro-15-keto PGF2α-d4 (Cayman Item No. 16212), carries only four deuterium atoms at positions 3, 3′, 4, and 4′ (C20H30D4O5; FW 358.5) . The d9 compound therefore provides a mass shift of +9 Da versus +4 Da (a 125% greater mass differential), which in LC-MS/MS applications reduces the probability of isotopic overlap between the internal standard's [M-H]⁻ or fragment ions and naturally occurring ¹³C isotopologues of the endogenous analyte [1].

Mass Spectrometry Quantitative Lipidomics Internal Standard Validation

Epimer Configuration Specificity: 11β (11-epi) Configuration Enables Exclusive Quantification of the PGD2-Derived Metabolite vs. the PGF2α-Derived 9α,11α Epimer (PGFM)

The 11β-hydroxy configuration of this compound distinguishes it from the common 9α,11α epimer (13,14-dihydro-15-keto PGF2α, also known as PGFM). The 11β-epimer is formed via 11-ketoreductase-mediated conversion of PGD2 to 11β-PGF2α, followed by 15-PGDH/Δ13-reductase metabolism—a pathway that is functionally and enzymatically distinct from the PGF2α→PGFM pathway [1]. This separation is analytically significant: the Shimadzu comprehensive 158-lipid mediator LC-MS method assigns these two epimers separate compound entries (Compound No. 46: 11β-13,14-dihydro-15-keto-PGF2α; Compound No. 49: 13,14-dihydro-15-keto PGF2α), explicitly requiring independent quantification [2]. The generally available deuterated standard 13,14-dihydro-15-keto PGF2α-d4 (Cayman 10007793) is the 9α,11α epimer and cannot serve as an internal standard for 11β-epimer quantification due to different chromatographic retention and distinct MRM transitions .

Mast Cell Activation Allergic Inflammation Asthma Research Prostaglandin D2 Metabolism

Purity Specification: ≥99% Deuterated Forms (d1-d9) with Batch-Specific QC Documentation vs. ≥95% Chemical Purity of the Unlabeled Analyte Standard

The d9 internal standard is specified at ≥99% deuterated forms (d1-d9), meaning that the combined abundance of all deuterium-containing isotopologues meets or exceeds 99%, with minimal residual unlabeled (d0) species that could contribute to analyte signal overestimation . This specification is supported by batch-specific Certificates of Analysis, GC-MS data packs, and quality control documentation available from the supplier . In contrast, the unlabeled analyte standard 11β-13,14-dihydro-15-keto PGF2α (Cayman Item No. 16540) is supplied at ≥95% chemical purity—a meaningful distinction because any d0 impurity in the internal standard preparation directly contributes to the measured analyte signal, systematically biasing quantification upward, particularly at low endogenous concentrations . The analogous d4 internal standard (Cayman 16212) shares the same ≥99% deuterated specification, so this purity feature does not differentiate d9 from d4, but does differentiate the internal standard products from the unlabeled analyte standard .

Analytical Chemistry Quality Control Method Validation

Biosynthetic Pathway Tracing: In Vivo Pharmacokinetic Evidence Demonstrates Rapid PGD2-Dependent Appearance of the 11β-Epimer in Human Plasma

In a controlled human study, Robinson et al. (1988) administered tritium-labeled PGD2 to normal male volunteers by both intravenous infusion and inhalation routes. Metabolites chromatographically corresponding to 9α,11β-PGF2 (11β-PGF2α) and 13,14-dihydro-15-keto-9α,11β-PGF2 (the target analyte of this internal standard) appeared in plasma within 10 minutes of administration, with peak levels occurring shortly thereafter [1]. Critically, metabolites with the 9α,11α stereochemistry (i.e., the PGF2α-derived PGFM series) were observed only after intravenous infusion, not after inhalation [1]. This demonstrates that the 11β-epimer is the principal metabolite reflecting pulmonary and systemic PGD2 exposure, and that the two epimer families are not interchangeable in pharmacokinetic or biomarker studies [1][2]. While this evidence does not directly compare the d9 vs. d4 internal standards, it establishes the unique biological necessity of quantifying the 11β-epimer specifically—which in turn demands an epimer-matched deuterated internal standard.

Prostaglandin D2 Metabolism Clinical Pharmacology Mast Cell Biomarkers

Formulation and Stability: Pre-Formulated Solution in Methyl Acetate Enables Direct Method Integration Without Solvent Exchange for GC-MS and LC-MS Workflows

The d9 compound is supplied as a pre-formulated 500 µg/mL solution in methyl acetate, a volatile organic solvent compatible with direct evaporation and reconstitution in LC-MS-compatible solvents, or direct injection in GC-MS applications . Solubility data indicate compatibility with DMF (50 mg/mL), DMSO (50 mg/mL), ethanol (50 mg/mL), and PBS pH 7.2 (1 mg/mL), providing flexibility for method development without solubility surprises . In contrast, the unlabeled analyte standard (Cayman 16540) is supplied at the same concentration and solvent, but the 13,14-dihydro-15-keto PGF2α-d4 (PGFM-d4, Cayman 10007793) is supplied at a lower concentration of 100 µg/mL . While the d4 analog of the same 11β-epimer (Cayman 16212) shares the 500 µg/mL concentration, the d9 compound's broader deuterium labeling may offer superior flexibility for high-dilution applications where minimizing the internal standard spike volume is critical .

Analytical Method Development Sample Preparation Stable Isotope Dilution

Endogenous Concentration Context: Low Abundance of 11β-13,14-dihydro-15-keto-PGF2α in Human Reference Plasma Demands High-Sensitivity Internal Standardization

In the NIST SRM 1950 human plasma reference material, the concentration of 11β-13,14-dihydro-15-keto-PGF2α has been reported at or below 4.5 pg/mL—a concentration that approaches the lower limit of quantification for many LC-MS/MS oxylipin assays [1]. For comparison, the more abundant 9α,11α epimer (13,14-dihydro-15-keto PGF2α) has been reported at approximately 40 ± 16 pg/mL in peripheral human plasma using deuterated internal standard-based GC-MS methods [2]. This approximately 9-fold lower endogenous abundance of the 11β-epimer relative to PGFM in reference plasma underscores the analytical challenge: the internal standard must provide robust signal without contributing to analyte signal overestimation, which is where the high isotopic purity and 9-Da mass shift of the d9 compound provide practical advantages over lower-deuterium alternatives in achieving reliable quantification at sub-pg/mL levels .

Plasma Biomarkers Reference Intervals Oxylipin Profiling

High-Value Application Scenarios for 11β-13,14-dihydro-15-keto Prostaglandin F2α-d9 Based on Quantitative Differentiation Evidence


LC-MS/MS Quantification of PGD2 Metabolites as Mast Cell Activation Biomarkers in Asthma and Allergic Disease Research

This d9 internal standard is specifically designed for stable isotope dilution LC-MS/MS quantification of the PGD2-derived metabolite 11β-13,14-dihydro-15-keto PGF2α in human plasma, bronchoalveolar lavage fluid, and urine. As demonstrated by Robinson et al. (1988), this 11β-epimer appears in plasma within 10 minutes of pulmonary PGD2 exposure and reflects the 11-ketoreductase/15-PGDH/Δ13-reductase pathway [1]. The epimer-correct d9 labeling ensures that the internal standard co-elutes with the endogenous analyte and shares identical ionization characteristics, while the 9-Da mass shift provides robust separation from endogenous isotopologue signals—critical when measuring metabolite concentrations at or below 4.5 pg/mL in NIST SRM 1950 plasma [2]. For laboratories studying mast cell-driven diseases (allergic asthma, chronic urticaria, mastocytosis, mast cell activation syndrome), substituting a generic PGFM-d4 standard would report on PGF2α rather than PGD2 metabolism, yielding pathophysiologically incorrect biomarker data [3].

Comprehensive Oxylipin Profiling Using Multi-Analyte LC-MS/MS Panels Requiring Epimer-Resolved Prostaglandin Metabolite Quantification

Modern targeted oxylipin profiling methods, such as the validated Shimadzu 158-lipid mediator panel, require discrete identification and quantification of both the 11β-epimer (Compound 46) and the 9α,11α-epimer (Compound 49) of 13,14-dihydro-15-keto PGF2α [2]. The d9 compound provides the epimer-matched internal standard for the 11β-analyte channel, enabling accurate normalization independent of the PGFM channel. Its 500 µg/mL stock concentration in methyl acetate allows minimal spike volumes (typically 1-10 µL per 100-500 µL sample), preserving chromatographic performance in reversed-phase UHPLC methods by avoiding excessive organic solvent loading . This application scenario is particularly relevant for core metabolomics and lipidomics facilities running standardized oxylipin panels across diverse biological matrices including plasma, serum, tissue homogenates, and cell culture supernatants.

Preclinical Pharmacokinetic and Pharmacodynamic Studies of PGD Synthase Inhibitors or DP2 Receptor Antagonists

For pharmaceutical research programs targeting the PGD2 pathway—including hematopoietic PGD synthase (H-PGDS) inhibitors, DP2 (CRTH2) receptor antagonists, and mast cell stabilizers—quantification of the downstream metabolite 11β-13,14-dihydro-15-keto PGF2α provides a pharmacodynamic biomarker of target engagement [1]. The d9 internal standard ensures that measured changes in metabolite concentration reflect genuine pharmacological modulation rather than analytical variability. In guinea pig liver and kidney homogenate studies, the sequential conversion of PGD2 → 11β-PGF2α → 11β-13,14-dihydro-15-keto PGF2α has been demonstrated to be both NADPH- and NAD+-dependent, establishing a multi-enzyme target engagement readout [4]. The 9-Da mass shift of the d9 compound is particularly advantageous in preclinical species where endogenous metabolite concentrations may be even lower than in humans, and where matrix interference from tissue homogenates poses additional analytical challenges .

Clinical Reference Laboratory Development of PGD2 Metabolite Assays for Mast Cell Activation Syndrome (MCAS) Diagnosis

Clinical laboratories developing diagnostic assays for MCAS require rigorously validated internal standards with documented purity, stability, and batch-to-batch consistency. The d9 compound is supplied with batch-specific Certificates of Analysis and GC-MS data packs verifying ≥99% deuterated forms . This level of QC documentation supports method validation under CLIA/CAP or ISO 15189 quality frameworks, where internal standard traceability is a regulatory requirement. The compound's demonstrated stability at -20°C and compatibility with wet-ice shipping ensures supply chain integrity for clinical assay deployment. Given that urinary PGD2 metabolites (including the 11β-PGF2α series) are established biomarkers for systemic mast cell activation [3], the availability of a high-purity, epimer-specific deuterated internal standard directly supports the translation of research-grade oxylipin assays into clinical diagnostic use.

Quote Request

Request a Quote for 11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.